3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Description
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a nitro group (-NO₂), a bromine atom at the 3-position, and a 3,3-difluoropyrrolidin-1-yl group at the 4-position.
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O2/c11-8-5-7(15(16)17)1-2-9(8)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNDGYHKMQHAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The difluoropyrrolidine moiety is then introduced through nucleophilic substitution reactions. The nitro group is usually added via nitration reactions under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group. Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions.
Scientific Research Applications
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of nitrobenzene derivatives on biological systems.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the development of materials with specific properties, such as electronic materials and biomedical materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluoropyrrolidine moiety may also play a role in modulating the compound’s activity by affecting its binding to specific molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene with structurally related nitrobenzene derivatives:
Key Observations :
- Electron-Withdrawing Effects: The nitro group (-NO₂) in all compounds enhances electrophilic reactivity, facilitating substitution reactions. Bromine and fluorine substituents further modulate electronic effects.
- Lipophilicity : The trifluoromethyl (-CF₃) group in 3-Bromo-4-(trifluoromethyl)nitrobenzene increases lipophilicity compared to the difluoropyrrolidinyl group .
Metabolic Pathways
While direct data on this compound are unavailable, insights can be drawn from structurally related compounds:
- Nitrobenzene : Metabolized via reduction to nitrosobenzene and phenylhydroxylamine, which are implicated in toxicity (e.g., methemoglobinemia) .
- Fluorinated Analogs: Fluorine substitution (e.g., in 3-Fluoro-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene) likely reduces susceptibility to oxidative degradation compared to non-fluorinated analogs, as seen in CP-93,393 metabolites .
- Bromine Substitution : Bromine’s larger atomic radius may sterically hinder metabolic enzymes, slowing clearance relative to fluorine analogs .
Toxicity and Environmental Impact
- Halogenated Derivatives : Bromine and fluorine substituents may alter toxicity profiles. For example, fluorinated pyrrolidine groups could reduce direct DNA interaction compared to nitrobenzene .
Biological Activity
3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene is a synthetic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H9BrF2N2O2
- Molecular Weight : 307.09 g/mol
- CAS Number : 1779120-30-7
The compound features a nitro group, a bromine atom, and a difluorinated pyrrolidine ring, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction to generate reactive intermediates that may interact with cellular components, leading to various biochemical effects. The difluoropyrrolidine moiety is believed to influence the compound's binding affinity to specific receptors or enzymes.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Activity : Some nitrobenzene derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, potentially through the modulation of signaling pathways involving phosphodiesterases (PDEs) .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nitrobenzene | Structure | Similar anti-inflammatory properties; used as an intermediate in drug synthesis. |
| 3-Bromo-2-fluoro-nitrobenzene | Structure | Exhibits antimicrobial activity; lacks the pyrrolidine moiety. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
